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  • Product: 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
  • CAS: 2097953-15-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical research. This guide provides an in-depth analysis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical research. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, a molecule featuring a substituted piperidine ring, an amide linkage, and multiple chiral centers. By dissecting the molecule's structural components, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This theoretical analysis is complemented by a detailed, field-proven experimental protocol for acquiring high-quality NMR data, including ¹H, ¹³C, and DEPT spectra. This document is intended to serve as a practical reference for scientists engaged in the synthesis and characterization of complex heterocyclic compounds.

Introduction: The Analytical Challenge

The molecule 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one presents a compelling case for NMR analysis due to its rich structural features. These include a flexible piperidine ring in a chair conformation, diastereotopic protons, an amide bond which can exhibit restricted rotation, and labile protons in hydroxyl and amine groups. A thorough NMR analysis is critical to confirm its covalent structure, stereochemistry, and purity. This guide will systematically deconstruct the anticipated NMR data, providing a roadmap for interpreting the experimental spectra of this molecule and its analogues.

To facilitate a clear discussion, the atoms in the target molecule are numbered as follows:

molecule_structure cluster_piperidine Piperidine Ring cluster_substituent1 N-Acyl Group cluster_substituent2 Hydroxyethyl Group N1 N1 C2 C2 N1->C2 C7 C7(=O) N1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C9 C9(-OH) C3->C9 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C8 C8 C7->C8 N2 N2(-H₂) C8->N2 C10 C10 C9->C10

Caption: Numbering scheme for 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one.

Theoretical Foundations of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a "spin flip" between these levels. The precise frequency required for this transition is known as the resonance frequency.

The key to NMR's structural power lies in the concept of chemical shift (δ) . The electrons surrounding a nucleus generate a small, local magnetic field that opposes the external field, effectively "shielding" the nucleus. The degree of shielding depends on the local electronic environment.[1] Consequently, chemically non-equivalent nuclei in a molecule experience slightly different effective magnetic fields and resonate at different frequencies. These differences are measured in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[1][2]

For ¹H NMR, spin-spin coupling provides further structural information. The magnetic field of one proton can influence that of its neighbors through the intervening chemical bonds, causing their signals to be split into multiple lines (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J) , is measured in Hertz (Hz) and provides information about the number of neighboring protons and their dihedral angles.

For ¹³C NMR, spectra are typically acquired with proton decoupling, resulting in a single sharp line for each unique carbon atom. To determine the number of attached protons (CH, CH₂, CH₃), a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is employed.[3][4] A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 experiment shows only CH signals.[3][4][5]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this molecule is expected to be complex due to overlapping signals, particularly from the piperidine ring. The choice of solvent will significantly impact the chemical shifts of the labile N-H and O-H protons.[6][7] In a solvent like DMSO-d₆, these protons are more likely to be observed as distinct, albeit broad, signals due to hydrogen bonding with the solvent.

3.1. Detailed Proton Assignments

  • Piperidine Ring Protons (H2, H3, H4, H5, H6): These protons will resonate in the approximate range of 1.2-3.8 ppm.[8] The presence of the electron-withdrawing N-acyl group will deshield the adjacent protons at C2 and C6, shifting them downfield (typically 3.0-3.8 ppm). Due to the chair conformation, each methylene group (C2, C4, C5, C6) has chemically distinct axial and equatorial protons, which will split each other (geminal coupling) and couple to adjacent protons (vicinal coupling). This will result in complex, overlapping multiplets. The methine proton at C3 will also be a complex multiplet.

  • Amide Methylene Protons (H8): The protons on C8 are adjacent to an electron-withdrawing carbonyl group and a nitrogen atom. This deshielding effect places their signal in the range of 3.0-3.5 ppm.[9] This signal is expected to be a singlet as there are no adjacent protons to couple with, although broadening can occur.

  • Amino Protons (N2-H₂): The two protons of the primary amine will likely appear as a broad singlet. Their chemical shift is highly variable (typically 1.5-4.0 ppm) and depends on solvent, concentration, and temperature.[9] This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

  • Hydroxyethyl Methine Proton (H9): This proton is attached to a carbon bearing an oxygen atom (C9), which strongly deshields it. Its signal is expected to appear downfield, around 3.5-4.0 ppm. It will be split into a quartet by the three methyl protons (H10) and may show further coupling to the proton at C3, resulting in a multiplet.

  • Hydroxyl Proton (O-H): Similar to the amine protons, the hydroxyl proton signal is a broad singlet with a variable chemical shift (typically 1.0-5.5 ppm). It is also exchangeable with D₂O.

  • Hydroxyethyl Methyl Protons (H10): These three protons are on a carbon adjacent to the CH-OH group. They will appear as a doublet around 1.1-1.3 ppm, split by the single methine proton (H9).

3.2. Summary of Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling (J in Hz) Integration
H10 (CH₃)1.1 - 1.3d (doublet)~6-73H
H4, H5 (piperidine)1.2 - 1.9m (multiplet)-4H
N2-H₂ (amine)1.5 - 4.0 (broad)s (singlet)-2H
OH (hydroxyl)1.0 - 5.5 (broad)s (singlet)-1H
H3 (piperidine CH)1.8 - 2.2m (multiplet)-1H
H2, H6 (piperidine)3.0 - 3.8m (multiplet)-4H
H8 (CH₂-CO)3.0 - 3.5s (singlet)-2H
H9 (CH-OH)3.5 - 4.0m (multiplet)~6-7 (from CH₃)1H

Predicted ¹³C NMR and DEPT Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.[10]

4.1. Detailed Carbon Assignments

  • Carbonyl Carbon (C7): The amide carbonyl carbon is highly deshielded and will appear furthest downfield, typically in the range of 168-175 ppm.[10] This signal will be absent in all DEPT spectra as it is a quaternary carbon.

  • Carbinol Carbon (C9): The carbon atom bonded to the hydroxyl group (C9) is significantly deshielded and is expected to resonate between 65-75 ppm. This will appear as a positive peak in both DEPT-90 and DEPT-135 spectra.

  • Piperidine Carbons (C2, C6): These carbons are adjacent to the amide nitrogen and will be deshielded, appearing in the 40-50 ppm range.[11][12] As they are CH₂ groups, they will show as negative peaks in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum. Due to restricted amide bond rotation, it is possible these two carbons may become inequivalent, giving rise to two separate signals.

  • Amide Methylene Carbon (C8): This carbon is alpha to both the carbonyl group and the primary amine. Its resonance is expected around 40-45 ppm. It will appear as a negative peak in the DEPT-135 spectrum.

  • Piperidine Carbons (C3, C4, C5): The remaining piperidine carbons will be found more upfield. C3 will be around 30-35 ppm (CH, positive in DEPT-90 and DEPT-135). C4 and C5 will be in the 20-30 ppm range (CH₂, negative in DEPT-135).[12][13]

  • Methyl Carbon (C10): The methyl carbon of the hydroxyethyl group will be the most shielded carbon, appearing furthest upfield, typically between 20-25 ppm. It will be a positive peak in the DEPT-135 spectrum.

4.2. Summary of Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) DEPT-90 Signal DEPT-135 Signal
C10 (CH₃)20 - 25AbsentPositive
C4, C5 (piperidine)20 - 30AbsentNegative
C3 (piperidine)30 - 35PositivePositive
C8 (CH₂-CO)40 - 45AbsentNegative
C2, C6 (piperidine)40 - 50AbsentNegative
C9 (CH-OH)65 - 75PositivePositive
C7 (C=O)168 - 175AbsentAbsent

Experimental Protocol for NMR Data Acquisition

A robust experimental design is crucial for obtaining high-quality, unambiguous data. The following protocol outlines a standard workflow for the complete NMR characterization of the title compound.

5.1. Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing & Analysis A 1. Dissolve 10-20 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). B 2. Add internal standard (e.g., TMS). A->B C 3. Transfer to a 5 mm NMR tube. B->C D 4. Tune and shim the spectrometer. C->D Insert Sample E 5. Acquire ¹H Spectrum. D->E F 6. Acquire ¹³C Spectrum (proton decoupled). E->F G 7. Acquire DEPT-135 and DEPT-90 Spectra. F->G H 8. (Optional) Acquire 2D Spectra (COSY, HSQC) for full assignment. G->H I 9. Apply Fourier Transform, phase correction, and baseline correction. J 10. Calibrate chemical shifts (TMS at 0 ppm or residual solvent peak). I->J K 11. Integrate ¹H signals. J->K L 12. Correlate all spectra and assign signals to the structure. K->L

Caption: Standard workflow for NMR spectral analysis.

5.2. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean vial. DMSO-d₆ is often preferred for its ability to resolve exchangeable N-H and O-H protons.[7][14]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Filter the solution if necessary and transfer it to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (a field strength of 300 MHz or higher is recommended).

    • Lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the instrument until sharp, symmetrical solvent peaks are obtained.

    • Tune the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition: [2][15]

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • DEPT: Acquire both DEPT-90 and DEPT-135 spectra. These experiments are generally faster than a standard ¹³C experiment.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for each experiment.

    • Carefully phase correct each spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak.[2][16]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

    • Correlate the ¹³C, DEPT-90, and DEPT-135 spectra to determine the type of each carbon atom (C, CH, CH₂, or CH₃).

Conclusion

The comprehensive NMR analysis of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one requires a synergistic approach, combining theoretical prediction with meticulous experimental technique. This guide provides a foundational framework for understanding and predicting the ¹H and ¹³C NMR spectra of this complex molecule. By anticipating the chemical shifts and coupling patterns, researchers can more efficiently interpret experimental data, confirm structural integrity, and accelerate the drug development process. The application of advanced techniques like DEPT is essential for the unambiguous assignment of carbon signals, solidifying the role of NMR spectroscopy as a cornerstone of modern chemical analysis.

References

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). Piperidine. SpectraBase. Retrieved from [Link]

  • Afonin, A. V. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical parameters for the seven protons on the piperidine ring. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]

  • American Chemical Society. (2025, October 28). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 45(10), 865-871. Retrieved from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(31), 9034-9041. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Elsevier. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

  • Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • SciSpace. (2013). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

  • University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • University of Cambridge. (n.d.). C NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2019, February 14). Alpha protons as NMR probes in deuterated proteins. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). Retrieved from [Link]

  • American Chemical Society. (2019, June 25). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Retrieved from [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 779-792. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • ACD/Labs. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved from [Link]

  • ResearchGate. (2025, October 23). (PDF) Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(piperidin-2-yl)ethan-1-one. Retrieved from [Link]

Sources

Exploratory

Strategic Identification of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one Metabolites: A High-Resolution Workflow

Executive Summary In the landscape of modern drug discovery, the comprehensive elucidation of an active pharmaceutical ingredient's (API) metabolic fate is not merely a regulatory checkpoint; it is a fundamental driver o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the comprehensive elucidation of an active pharmaceutical ingredient's (API) metabolic fate is not merely a regulatory checkpoint; it is a fundamental driver of lead optimization and safety profiling. The compound 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one presents a highly functionalized piperidine scaffold, featuring a primary amine, a secondary alcohol, and an amide linkage.

As a Senior Application Scientist, I approach this molecule knowing that its structural complexity will yield a diverse array of Phase I and Phase II biotransformations. Failure to identify disproportionate or reactive metabolites early in the pipeline can lead to catastrophic late-stage clinical attrition. This whitepaper establishes a field-proven, self-validating analytical architecture leveraging High-Resolution Mass Spectrometry (LC-HRMS) to systematically map the metabolome of this compound, ensuring compliance with stringent safety guidelines[1].

Mechanistic Profiling & Metabolic Hotspots

Before initiating in vitro incubations, a predictive structural analysis is mandatory. The architecture of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one dictates its susceptibility to specific enzymatic attacks. Understanding the causality behind these transformations allows us to program our mass defect filters accurately during data acquisition[2].

  • The Secondary Alcohol (1-hydroxyethyl group): This is a prime target for Phase I oxidation via alcohol dehydrogenases (ADH) or Cytochrome P450s (CYPs), yielding a ketone (M1). Alternatively, it serves as an ideal nucleophile for Phase II UDP-glucuronosyltransferases (UGTs), forming an O-glucuronide (M4).

  • The Amide Bond: The glycyl-piperidine linkage is susceptible to enzymatic cleavage by amidases. Hydrolysis here will liberate glycine and a 3-(1-hydroxyethyl)piperidine fragment (M2).

  • The Piperidine Ring: Saturated nitrogen heterocycles are notoriously prone to ring oxidation. CYP-mediated oxidation at the carbon alpha to the nitrogen typically forms a lactam (M3)[3]. Additionally, aliphatic hydroxylation at the C4 or C5 positions of the ring is highly probable (M5)[4].

MetabolicPathways Parent Parent API [M+H]+ 187.1441 M1 M1: Ketone (Alcohol Oxidation) [M+H]+ 185.1285 Parent->M1 CYP450 / ADH M2 M2: Piperidine Fragment (Amide Hydrolysis) [M+H]+ 130.1226 Parent->M2 Amidases M3 M3: Lactam (Ring Oxidation) [M+H]+ 201.1234 Parent->M3 CYP3A4 / CYP2D6 M4 M4: O-Glucuronide (Phase II Conjugation) [M+H]+ 363.1762 Parent->M4 UGTs M5 M5: Ring Hydroxylation (Aliphatic Oxidation) [M+H]+ 203.1390 Parent->M5 CYP450

Proposed Phase I and Phase II metabolic pathways for the target piperidine derivative.

Experimental Architecture: Self-Validating In Vitro Protocols

To capture the full metabolic profile, we utilize Human Liver Microsomes (HLMs) for Phase I mapping and cryopreserved human hepatocytes for combined Phase I/II profiling. The following protocol is engineered as a self-validating system —meaning the assay inherently proves its own functional integrity, eliminating false negatives caused by enzyme degradation.

Step-by-Step HLM Incubation Methodology
  • System Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining strict physiological pH is critical; deviations will alter the ionization state of the API's primary amine, drastically reducing CYP binding affinity.

  • Reaction Assembly: Combine HLMs (1.0 mg/mL final protein concentration) with the parent compound (10 µM final) in the buffer.

  • Control Integration (The Validation Matrix):

    • Positive Control: Run a parallel incubation with Midazolam (a known CYP3A4 substrate). If 1'-hydroxymidazolam is not detected, the assay is voided[3].

    • Negative Control: Run a parallel incubation without the NADPH regenerating system. Causality: This differentiates true enzymatic biotransformation from spontaneous chemical degradation in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2)[2].

  • Termination & Extraction: At specific intervals (0, 15, 30, 60 minutes), aliquot 50 µL of the matrix into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The 3:1 organic-to-aqueous ratio instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix to prevent LC column fouling.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

Workflow Step1 1. Incubation HLMs/Hepatocytes 37°C, NADPH Step2 2. Quenching Ice-cold ACN Protein Crash Step1->Step2 Step3 3. LC-HRMS UHPLC Separation Orbitrap/Q-TOF Step2->Step3 Step4 4. Analytics Mass Defect Filter Isotope Scoring Step3->Step4

End-to-end experimental workflow for LC-HRMS based metabolite identification.

High-Resolution Analytical Strategy (LC-HRMS)

The identification of unknown metabolites requires instrumentation capable of distinguishing isobaric interferences. We deploy Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), utilizing an Orbitrap or Q-TOF system[5].

Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Causality: The small particle size generates high theoretical plate counts, which is absolute necessity for resolving structural isomers (e.g., separating the M3 lactam from the M5 ring-hydroxylated metabolite) prior to MS entry[6].

  • Gradient: A 15-minute linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water).

Mass Spectrometry Parameters
  • Resolution & Accuracy: Set to ≥70,000 FWHM. Causality: High resolving power ensures sub-5 ppm mass accuracy, allowing us to lock in the exact elemental composition of newly formed product ions and discard endogenous matrix background[5].

  • Data-Dependent Acquisition (DDA): The system is programmed to perform a full MS1 scan followed by Top-5 DDA MS/MS fragmentation. Causality: MS1 provides the exact mass for formula generation, while MS/MS fragmentation patterns are required to localize the exact site of biotransformation on the piperidine ring.

Data Processing & Quantitative Summarization

Post-acquisition, the raw data is subjected to Mass Defect Filtering (MDF). Because biotransformations (like the addition of oxygen) cause predictable shifts in the fractional mass of the molecule, MDF algorithms strip away thousands of endogenous matrix peaks, isolating only drug-related material.

Below is the predictive quantitative matrix utilized to program the HRMS inclusion lists.

Table 1: Exact Mass Predictive Matrix for Target Metabolites
Metabolite IDBiotransformation PathwayElemental FormulaTheoretical Monoisotopic Mass (Da)Precursor Ion [M+H]+ (m/z)Mass Shift from Parent (Da)
Parent N/AC9H18N2O2186.1368187.14410.0000
M1 Alcohol Oxidation (Ketone)C9H16N2O2184.1212185.1285-2.0156
M2 Amide HydrolysisC7H15NO129.1154130.1226-57.0215
M3 Ring Oxidation (Lactam)C9H16N2O3200.1161201.1234+13.9793
M4 O-GlucuronidationC15H26N2O8362.1689363.1762+176.0321
M5 Aliphatic HydroxylationC9H18N2O3202.1317203.1390+15.9949

Note: Mass shifts are calculated based on exact monoisotopic masses. A tolerance of ±5 ppm is applied during data extraction.

Regulatory Implications (MIST Guidelines)

The ultimate goal of this workflow is to satisfy the FDA's Metabolites in Safety Testing (MIST) guidelines[1]. According to these directives, any human metabolite that constitutes greater than 10% of total drug-related exposure at steady state is classified as a disproportionate metabolite.

If our LC-HRMS profiling reveals that M3 (the lactam) or M5 (the hydroxylated species) exceeds this 10% threshold in human plasma, and is absent (or present at significantly lower levels) in the preclinical toxicology species (e.g., rat or dog), targeted synthesis of that specific metabolite will be required. It must then undergo independent non-clinical safety testing to rule out off-target toxicity or genotoxicity before large-scale clinical trials can proceed[1].

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: PubMed Central (PMC) URL:[Link]

  • Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Biological N-oxidation of piperidine in vitro Source: PubMed URL:[Link]

  • Metabolite identification by liquid chromatography-mass spectrometry Source: ResearchGate URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one: A Detailed Guide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, a novel substituted piperidine derivative with potential applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, a novel substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is designed as a logical three-stage process, commencing with the formation of a key piperidine alcohol intermediate, followed by a robust amide coupling, and culminating in a final deprotection step. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind the chosen procedures, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Piperidine scaffolds are a cornerstone in modern pharmacology, forming the structural core of a vast number of therapeutic agents.[1][2] Their prevalence is due to their ability to confer favorable physicochemical properties, such as improved bioavailability and metabolic stability, and to present substituents in a well-defined three-dimensional orientation for optimal target engagement. The title compound, featuring a primary amine and a secondary alcohol, represents a versatile building block for further chemical elaboration.

The synthesis detailed herein has been logically structured into three main stages, a common and effective strategy in multi-step organic synthesis.[3] This approach allows for the purification of stable intermediates, ensuring the high purity of the final compound.

  • Stage 1: Synthesis of the Key Intermediate, (Piperidin-3-yl)ethanol. This stage focuses on creating the core piperidine structure bearing the essential hydroxyethyl sidechain.

  • Stage 2: N-Boc Protected Amide Coupling. Here, the secondary amine of the piperidine intermediate is acylated with N-Boc-glycine. The use of a tert-butyloxycarbonyl (Boc) protecting group is a classic and reliable strategy to prevent unwanted side reactions with the glycine amino group.[4]

  • Stage 3: N-Boc Deprotection. The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amine, yielding the target compound as a salt.[5]

This document will provide detailed experimental procedures, safety precautions, and data presentation to guide the user through a successful synthesis.

Visual Overview of the Synthetic Workflow

The overall process can be visualized as a linear sequence, ensuring clarity and ease of tracking throughout the synthesis.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection A 3-Acetylpyridine B Reduction (e.g., H₂, Pd/C or NaBH₄) A->B Step 1a & 1b C (Piperidin-3-yl)ethanol B->C E Coupling Reaction (EDC, HOBt) C->E D N-Boc-Glycine D->E F tert-Butyl (2-((3-(1-hydroxyethyl)piperidin-1-yl)-2-oxoethyl)carbamate E->F G Acidic Cleavage (TFA in DCM) F->G H Final Product: 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one G->H

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of (Piperidin-3-yl)ethanol Intermediate

The synthesis of the piperidine alcohol intermediate is a critical first step. While various methods exist for the reduction of substituted pyridines[6][7][8], a common and effective approach involves a two-step reduction of a commercially available starting material, 3-acetylpyridine. The pyridine ring is first hydrogenated to the piperidine, followed by the reduction of the ketone to the secondary alcohol. Depending on the chosen catalyst and conditions, these steps can sometimes be performed in a single pot. For clarity, a two-step process is detailed below.

Chemical Reaction Scheme:

reaction1 Start 3-Acetylpyridine Intermediate 1-(Piperidin-3-yl)ethan-1-one Start->Intermediate Step 1a: Ring Hydrogenation Reagent1 H₂ (g), Pd/C Ethanol Product (Piperidin-3-yl)ethanol Intermediate->Product Step 1b: Ketone Reduction Reagent2 NaBH₄ Methanol

Caption: Reaction scheme for the synthesis of the key intermediate.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
3-Acetylpyridine121.1410.0 g (82.5 mmol)Starting material[9]
10% Palladium on Carbon (Pd/C)N/A~1.0 gCatalyst for hydrogenation
Ethanol (anhydrous)46.07200 mLSolvent
Hydrogen (H₂) gas2.02High PressureReductant
Sodium Borohydride (NaBH₄)37.833.7 g (98.0 mmol)Reducing agent
Methanol (anhydrous)32.04150 mLSolvent
Celite®N/AAs neededFiltration aid
Dichloromethane (DCM)84.93As neededExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededDrying agent

Protocol:

Step 1a: Hydrogenation of the Pyridine Ring

  • To a high-pressure hydrogenation vessel, add 3-acetylpyridine (10.0 g) and anhydrous ethanol (200 mL).

  • Carefully add 10% Pd/C catalyst (~1.0 g) under an inert atmosphere (e.g., nitrogen or argon). Causality: The catalyst is pyrophoric and must be handled with care to prevent ignition upon contact with air.

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 5-10 atm.[6]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol. Causality: Celite filtration ensures the complete removal of the fine, heterogeneous catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 1-(piperidin-3-yl)ethan-1-one, which can often be used in the next step without further purification.

Step 1b: Reduction of the Ketone

  • Dissolve the crude 1-(piperidin-3-yl)ethan-1-one in anhydrous methanol (150 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.7 g) in small portions. Causality: The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the consumption of the ketone.

  • Carefully quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to neutralize excess NaBH₄.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is > 9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (piperidin-3-yl)ethanol as a viscous oil. The product can be purified by column chromatography if necessary.

Stage 2: Amide Coupling with N-Boc-Glycine

This stage involves forming an amide bond between the secondary amine of the piperidine intermediate and the carboxylic acid of N-Boc-glycine. Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this transformation, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3][10]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
(Piperidin-3-yl)ethanol129.205.0 g (38.7 mmol)From Stage 1
N-Boc-Glycine175.197.4 g (42.5 mmol)1.1 equivalents
EDC·HCl191.708.9 g (46.4 mmol)1.2 equivalents
HOBt135.136.3 g (46.4 mmol)1.2 equivalents
N,N-Diisopropylethylamine (DIPEA)129.2513.5 mL (77.4 mmol)2.0 equivalents
Anhydrous Dichloromethane (DCM)84.93200 mLSolvent
Saturated NaHCO₃ solutionN/AAs neededAqueous workup
BrineN/AAs neededAqueous workup

Protocol:

  • In a round-bottom flask, dissolve N-Boc-glycine (7.4 g) and HOBt (6.3 g) in anhydrous DCM (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (8.9 g) to the mixture and stir for 15-20 minutes to allow for the pre-activation of the carboxylic acid. Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is then converted to the HOBt ester, minimizing racemization and improving coupling efficiency.

  • In a separate flask, dissolve (piperidin-3-yl)ethanol (5.0 g) in anhydrous DCM (50 mL).

  • Add the piperidine solution and DIPEA (13.5 mL) to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (2-((3-(1-hydroxyethyl)piperidin-1-yl)-2-oxoethyl)carbamate.

Stage 3: N-Boc Deprotection

The final step is the removal of the acid-labile Boc protecting group to yield the primary amine of the target compound. Trifluoroacetic acid (TFA) is the standard reagent for this transformation due to its effectiveness and volatility, which simplifies the workup procedure.[5][11]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
tert-Butyl carbamate intermediate286.385.0 g (17.5 mmol)From Stage 2
Trifluoroacetic Acid (TFA)114.0225 mLReagent/Solvent
Anhydrous Dichloromethane (DCM)84.9325 mLSolvent
Diethyl ether (cold)74.12As neededFor precipitation

Protocol:

  • Dissolve the Boc-protected intermediate (5.0 g) in anhydrous DCM (25 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (25 mL) to the stirred solution. Safety: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The crude product will be the trifluoroacetate salt. To obtain the free amine or a different salt (e.g., hydrochloride), further workup is required. For isolation as the TFA salt, proceed to the next step.

  • Add cold diethyl ether to the concentrated residue to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one as its trifluoroacetate salt.

Troubleshooting and Scientific Insights

Sources

Application

Application Note: Mechanistic HILIC Method Development for the Quantification of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one

Executive Summary & Chemical Profiling The quantification of highly polar, basic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) presents a notorious challenge in analytical chemistry. The targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The quantification of highly polar, basic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) presents a notorious challenge in analytical chemistry. The target compound, 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one , is a highly hydrophilic molecule characterized by three distinct functional groups:

  • A primary aliphatic amine : Confers basicity (estimated pKa ~8.0) and a positive charge at physiological and acidic pH.

  • A tertiary amide core : The piperidine nitrogen is incorporated into an amide bond, rendering it electronically neutral but capable of dipole interactions.

  • A secondary alcohol (1-hydroxyethyl group) : Adds significant hydrogen-bonding capacity and polarity.

Attempting to retain this compound using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) typically results in elution near the void volume ( t0​ ) and severe peak tailing due to secondary interactions between the protonated primary amine and residual silanols on the silica matrix. To overcome these thermodynamic limitations, this guide details the development, optimization, and validation of a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC provides orthogonal selectivity to RP-HPLC, effectively retaining polar analytes through a complex mechanism of partitioning, hydrogen bonding, and electrostatic interactions[1].

Mechanistic Method Development Strategy

Developing a robust method requires moving beyond trial-and-error to understand the causality behind chromatographic behavior.

Stationary Phase Selection

In HILIC, the stationary phase must be polar enough to immobilize a water-rich liquid layer from the mobile phase[2]. For basic primary amines, bare silica often leads to irreversible adsorption or poor peak shape due to strong cation-exchange interactions with deprotonated silanols. Choice: An Amide-bonded stationary phase (e.g., cross-linked diol or carbamoyl phase) is selected. The amide phase provides excellent hydrogen-bonding capabilities for the analyte's hydroxyl and amine groups while shielding the underlying silica, thereby suppressing deleterious cation-exchange interactions and ensuring sharp, symmetrical peaks.

Mobile Phase & pH Control

HILIC mobile phases are highly organic (typically >70% Acetonitrile), where water acts as the strong eluting solvent[1]. Choice: A mobile phase consisting of Acetonitrile and an aqueous buffer of 10 mM Ammonium Formate adjusted to pH 3.0 .

  • Why pH 3.0? At pH 3.0, the primary amine of the analyte is fully protonated. Maintaining the analyte in a single, stable ionization state prevents the peak broadening associated with partial ionization.

  • Why Ammonium Formate? Pure acetonitrile cannot dissolve many common buffers[2]. Ammonium formate is highly soluble in high-organic environments and provides the necessary ionic strength to modulate electrostatic interactions between the charged analyte and the stationary phase, preventing excessive retention.

HILIC_Mechanism cluster_0 HILIC Retention Mechanisms Analyte 2-Amino-1-(3-(1-hydroxyethyl) piperidin-1-yl)ethan-1-one (Polar, Basic) Partition Aqueous Layer Partitioning (Primary Force) Analyte->Partition H_Bond Hydrogen Bonding (-OH and -NH2 groups) Analyte->H_Bond Electrostatic Electrostatic Interactions (Protonated Amine) Analyte->Electrostatic StationaryPhase Amide-Bonded Stationary Phase Partition->StationaryPhase H_Bond->StationaryPhase Electrostatic->StationaryPhase

Fig 1: Tripartite retention mechanism of the target analyte on an amide HILIC stationary phase.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to ensure the integrity of the data.

Reagents and Sample Preparation
  • Critical Insight: In HILIC, the sample diluent must closely match the initial mobile phase conditions. Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing severe peak splitting and loss of retention.

  • Diluent: 85% Acetonitrile / 15% Water.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 100 µg/mL.

Chromatographic Conditions
ParameterSpecificationRationale
Column Amide-bonded Silica (150 mm × 4.6 mm, 3.5 µm)Optimal retention for polar amines; prevents silanol interactions.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Controls ionization and ionic strength.
Mobile Phase B Acetonitrile (HPLC Grade)Weak solvent in HILIC; drives partitioning.
Elution Mode Gradient (See below)Sharpens peaks and flushes strongly retained impurities.
Flow Rate 1.0 mL/minBalances analysis time and column backpressure.
Column Temp 35 °CImproves mass transfer and reduces mobile phase viscosity.
Detection UV at 210 nm (or CAD/ELSD)The amide core absorbs at low UV. CAD is recommended for higher sensitivity.
Injection Vol 5.0 µLSmall volume prevents band broadening from solvent effects.

Gradient Program:

  • 0.0 - 5.0 min: 85% B (Isocratic hold to retain the highly polar analyte)

  • 5.0 - 10.0 min: 85% B to 60% B (Ramp to elute strongly retained impurities)

  • 10.0 - 12.0 min: 60% B (Wash phase)

  • 12.0 - 12.1 min: 60% B to 85% B (Return to initial conditions)

  • 12.1 - 20.0 min: 85% B (Re-equilibration. Note: HILIC requires longer re-equilibration times than RP-HPLC to re-establish the aqueous layer).

System Suitability Testing (SST)

Inject the 100 µg/mL standard solution six times consecutively. The system is validated for the run only if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%.

  • Peak Area Precision: %RSD ≤ 2.0%.

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Ensures secondary silanol interactions are suppressed).

  • Theoretical Plates ( N ): ≥ 5,000 (Ensures column efficiency).

Method Validation Strategy (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4]. The validation lifecycle ensures trustworthiness and regulatory compliance.

Validation_Workflow Start Method Optimization (ICH Q14 Lifecycle) Specificity Specificity & Selectivity (Blank, Placebo, Forced Degradation) Start->Specificity Linearity Linearity & Range (25% to 150% of Target Conc.) Specificity->Linearity Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision Accuracy Accuracy / Recovery (Spike Studies at 50%, 100%, 150%) Precision->Accuracy Robustness Robustness (DoE: Temp ±2°C, Flow ±0.1mL, pH ±0.2) Accuracy->Robustness Report Final Validation Report (ICH Q2(R2) Compliant) Robustness->Report

Fig 2: Sequential analytical validation workflow aligned with ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) MandateExperimental DesignAcceptance Criteria
Specificity Demonstrate lack of interference[5].Inject blank diluent, placebo matrix, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (if using PDA).
Linearity Establish proportional response[6].Prepare 5-7 concentration levels ranging from 25% to 150% of the nominal concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of target response.
Precision Assess method variance[6].Repeatability: 6 preparations at 100%. Intermediate: Different analyst, different day, different instrument.%RSD of assay results ≤ 2.0% for both repeatability and intermediate precision.
Accuracy Assess deviation from true value[6].Spike API into placebo at 3 levels (50%, 100%, 150%) in triplicate (9 determinations total).Mean recovery at each level must be between 98.0% and 102.0%.
Robustness Evaluate reliability under slight variations[3].Systematically alter Flow Rate (±0.1 mL/min), Column Temp (±2 °C), and Buffer pH (±0.2 units).System Suitability Criteria must still be met under all perturbed conditions.

By adhering to this mechanistic HILIC approach and rigorous ICH Q2(R2) validation framework, analytical scientists can ensure highly reproducible, accurate, and regulatory-compliant quantification of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one Synthesis

Welcome to the Technical Support Center. The synthesis of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one presents a unique set of challenges due to its polyfunctional nature.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one presents a unique set of challenges due to its polyfunctional nature. The molecule contains a piperidine core with a sterically hindered secondary amine, a secondary alcohol, and a primary amine (post-deprotection).

This guide is designed for drug development professionals and synthesists to troubleshoot chemoselectivity failures, deprotection side reactions, and catastrophic yield losses during purification.

Synthesis Workflow & Critical Bottlenecks

SynthesisWorkflow SM Starting Materials 3-(1-hydroxyethyl)piperidine + Boc-Gly-OH Coupling Amide Coupling HATU / DIPEA / DMF SM->Coupling Intermediate Boc-Protected Intermediate (N-Acylated) Coupling->Intermediate Optimal (1.05 eq) O_Acyl Side Reaction: O-Acylation (Ester) Coupling->O_Acyl Excess Reagents or DMAP Deprotection Boc Deprotection TFA / DCM / TIS Intermediate->Deprotection Product Final Product 2-Amino-1-(3-(1-hydroxyethyl)... ethan-1-one Deprotection->Product TIS Scavenger + SCX Purification tBu_Ether Side Reaction: O-tert-butylation Deprotection->tBu_Ether No Scavenger Aq_Loss Yield Loss: Aqueous Extraction Deprotection->Aq_Loss Aqueous Workup

Workflow for 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one synthesis and failure points.

Troubleshooting FAQs (Mechanisms & Causality)

Q1: My coupling reaction stalls at 60-70% conversion, and I see unreacted 3-(1-hydroxyethyl)piperidine. Why? A: This is a kinetic issue driven by steric hindrance. The 3-position 1-hydroxyethyl group creates a bulky environment around the piperidine nitrogen. Standard carbodiimide reagents (like EDC/HOBt) form an O-acyl-OBt active ester, which is often not electrophilic enough to drive the aminolysis to completion against this steric bulk[1]. Solution: Switch to a more reactive aminium salt like HATU. The nitrogen in the pyridine ring of the HOAt leaving group exerts a neighboring-group effect, accelerating the aminolysis step and overcoming the steric barrier[2].

Q2: LC-MS shows a significant +57 Da mass adduct in my final product. What is this, and how do I prevent it? A: A +57 Da mass indicates O-tert-butylation. During the acidic cleavage of the Boc group using Trifluoroacetic Acid (TFA), a highly reactive tert-butyl carbocation is generated[3]. Because your molecule contains an unprotected secondary hydroxyl group, this electrophilic cation attacks the oxygen, forming an unwanted tert-butyl ether. Solution: You must quench the tert-butyl cation kinetically before it reacts with your substrate. Add a carbocation scavenger such as Triisopropylsilane (TIS) (2.5-5% v/v) to your TFA/DCM deprotection cocktail[3].

Q3: I am observing a di-acylated side product during the Boc-Gly-OH coupling step. How do I improve chemoselectivity for N-acylation over O-acylation? A: While the secondary amine of the piperidine is inherently more nucleophilic than the secondary alcohol, O-acylation can compete if the reaction is over-activated[4]. This typically occurs if you use an excess of the coupling reagent or if you add DMAP. DMAP is a powerful acyl transfer catalyst that readily promotes the esterification of alcohols. Solution: Strictly limit Boc-Gly-OH and HATU to 1.05 equivalents. Use a mild base like DIPEA and completely avoid DMAP[4].

Q4: The deprotection went perfectly, but after aqueous workup (washing with NaHCO3), my isolated yield is less than 10%. Where did my product go? A: Your final product is extremely polar. It contains a basic primary amine, a tertiary amide, and a free hydroxyl group. It is highly water-soluble and will remain in the aqueous layer during standard liquid-liquid extraction with organic solvents like EtOAc or DCM. Solution: Abandon aqueous workup for the final step. Instead, evaporate the TFA under reduced pressure, co-evaporate with toluene, and purify the crude residue directly using Strong Cation Exchange (SCX) chromatography.

Quantitative Data: Yield Optimization Matrix
Reaction StepConditionChemoselectivity (N vs O)ConversionFinal YieldMechanistic Note
Coupling EDC / HOBt / DIPEAHigh~60%LowO-acyl-OBt ester is insufficiently reactive for hindered amines[1].
Coupling HATU / DIPEAHigh>95%HighHOAt neighboring-group effect accelerates aminolysis[2].
Coupling EDC / DMAPLow (O-acylation)>95%LowDMAP hyper-activates the acyl group, driving unwanted esterification[4].
Deprotection 50% TFA in DCMN/A>95%<40%tert-butyl cation attacks the free hydroxyl group[3].
Deprotection 50% TFA / 2.5% TISN/A>95%>85%TIS efficiently scavenges the tert-butyl cation[3].
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Amide Coupling (Synthesis of Intermediate)

Objective: Maximize N-acylation while preventing O-acylation and overcoming steric hindrance.

  • Preparation: Dissolve 3-(1-hydroxyethyl)piperidine (1.0 eq) and Boc-Gly-OH (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration. Causality check: Limiting the acid to 1.05 eq prevents over-acylation of the hydroxyl group.

  • Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C.

  • Activation: Add HATU (1.05 eq) portion-wise. Causality check: HATU forms a highly reactive O-acyl-OAt intermediate that overcomes the steric hindrance of the 3-substituted piperidine[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Analyze an aliquot by LC-MS. The mass of the N-acylated product should be dominant. If di-acylation is observed, reduce the reaction time in future runs.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol 2: Scavenger-Assisted Boc Deprotection & SCX Isolation

Objective: Cleave the Boc group without O-alkylation and isolate the highly polar product without aqueous yield loss.

  • Preparation: Dissolve the Boc-protected intermediate in DCM to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIS) to a final concentration of 2.5% v/v. Causality check: TIS is a hydride donor that irreversibly traps the tert-butyl cation, preventing O-alkylation of the 1-hydroxyethyl group[3].

  • Acid Cleavage: Cool to 0 °C and add TFA to a final concentration of 50% v/v. Stir for 1 hour at room temperature.

  • TFA Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Causality check: Avoiding aqueous base neutralization prevents the total loss of the highly water-soluble final product.

  • SCX Purification: Load the crude residue onto a pre-conditioned Strong Cation Exchange (SCX) cartridge (Conditioned with MeOH, then 1% AcOH in MeOH). Wash with MeOH to remove non-basic impurities (TIS, cleaved protecting groups). Elute the final product using 2M NH3 in MeOH.

  • Validation: Evaporate the ammonia eluent to yield the pure 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one. Confirm purity via LC-MS and 1H-NMR.

References
  • Source: researchgate.
  • Source: peptidechemistry.
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

Overcoming poor solubility of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one in non-polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating highly polar, polyfunctional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating highly polar, polyfunctional molecules.

The target compound—2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one —presents a classic solvation paradox. It contains a primary amine, a secondary hydroxyl group, and an amide carbonyl. These moieties form a dense, intermolecular hydrogen-bonding network. In non-polar solvents (e.g., hexane, toluene, dichloromethane), the solute-solute lattice energy vastly outcompetes the weak solute-solvent Van der Waals interactions, rendering the compound practically insoluble.

To overcome this, we must manipulate the molecule's dielectric requirements or mask its polar surface area. Below is our definitive troubleshooting guide, structured by intervention strategy.

Diagnostic Workflow

TroubleshootingWorkflow Start Target Molecule: 2-Amino-1-(3-(1-hydroxyethyl)... Insoluble in Non-Polar Media Q1 Is covalent modification compatible with downstream assays? Start->Q1 Mod Chemical Derivatization (Boc-Protection of 1° Amine) Q1->Mod Yes Q2 Can the assay tolerate ionic surfactants? Q1->Q2 No HIP Hydrophobic Ion Pairing (HIP) (Complexation with SDS/Oleate) Q2->HIP Yes Cosolv Cosolvent System (Titration of 2-10% EtOH/MeOH) Q2->Cosolv No

Fig 1: Decision matrix for solubilizing highly polar amines in non-polar organic solvents.

Module 1: Chemical Derivatization (Transient Protection)

FAQ: Why does my compound crash out of dichloromethane (DCM) despite prolonged sonication and heating? Answer: Sonication only provides kinetic energy; it cannot overcome the unfavorable thermodynamics of placing a dense hydrogen-bond donor/acceptor into a low-dielectric medium. By masking the primary amine with a bulky, non-polar tert-butyloxycarbonyl (Boc) group, you eliminate a critical hydrogen-bond donor. The bulky tert-butyl group sterically shields the adjacent amide and significantly increases the molecule's overall lipophilicity, allowing it to dissolve freely in DCM, ether, or toluene .

Protocol: Self-Validating Boc-Protection for Enhanced Organic Solubility

Causality & Validation: We utilize a biphasic aqueous-methanolic system because the unprotected starting material is highly polar. As the Boc-anhydride reacts with the primary amine, the molecule's polarity drops precipitously. The reaction is self-validating: the increasingly lipophilic product will spontaneously precipitate out of the aqueous phase or partition cleanly into an organic extraction layer, providing visual confirmation of successful derivatization.

  • Solvation: Dissolve 1.0 eq of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one in a 1:1 mixture of Water:Methanol (10 mL per gram of solute).

  • Basification: Add 1.5 eq of Triethylamine (TEA). Reasoning: The primary amine must be fully deprotonated (free-based) to act as a nucleophile. The amide nitrogen in the piperidine ring is non-nucleophilic and will not interfere.

  • Derivatization: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) while stirring at room temperature.

  • Validation Check: Stir for 4-16 hours. You will observe a white precipitate or a phase-separating oily layer forming as the lipophilic Boc-protected product is generated.

  • Extraction: Extract the mixture with 3 x 15 mL of Dichloromethane (DCM). The protected product will now readily partition into the non-polar organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Module 2: Hydrophobic Ion Pairing (HIP)

FAQ: I cannot covalently modify the molecule because it ruins my downstream binding assay. How can I dissolve the free amine in a non-polar solvent? Answer: You can utilize Hydrophobic Ion Pairing (HIP). The piperidine nitrogen in your molecule is part of an amide (neutral), but the primary amine is highly basic (pKa ~9.0). By lowering the pH slightly to protonate this primary amine and adding an anionic surfactant (e.g., sodium dodecyl sulfate or sodium oleate), you replace the small, highly solvated counterion with a massive lipophilic tail. This neutralizes the charge and creates a lipophilic complex that partitions favorably into organic solvents without altering the covalent structure of the active pharmaceutical ingredient .

Protocol: Formation of a Lipophilic Ion Pair

Causality & Validation: The electrostatic interaction between the protonated amine and the anionic surfactant forms a stoichiometric 1:1 complex. The lipophilic tails of the surfactant encapsulate the polar core of the molecule, essentially creating a reverse micelle. The protocol is self-validating because the resulting complex will instantly crash out of the aqueous phase and subsequently dissolve only upon the addition of the non-polar organic phase.

  • Protonation: Dissolve the target molecule in a mildly acidic aqueous buffer (pH 4.5 - 5.5, e.g., 50 mM sodium acetate) to ensure complete protonation of the primary amine.

  • Counterion Preparation: Prepare a stoichiometric equivalent (1.0 eq) of Sodium Dodecyl Sulfate (SDS) or Sodium Oleate in distilled water.

  • Complexation: Dropwise, add the surfactant solution to the amine solution under vigorous stirring.

  • Validation Check 1: Observe the immediate formation of a cloudy suspension; this is the HIP complex precipitating out of the aqueous phase due to its newly acquired hydrophobicity.

  • Phase Transfer: Add the desired non-polar solvent (e.g., Toluene or Hexane) in a 1:1 volume ratio to the aqueous mixture.

  • Validation Check 2: Vigorously vortex for 5 minutes. The precipitate will dissolve entirely into the upper non-polar organic layer. Separate the organic layer for downstream use.

Module 3: Cosolvent Systems

FAQ: Can I force the unprotected, un-paired molecule into a non-polar solvent like toluene directly? Answer: Purely non-polar solvents lack the dielectric capacity to break the solute's hydrogen bonds. However, adding a small fraction (2-10% v/v) of a polar, hydrogen-bonding cosolvent (e.g., absolute ethanol or methanol) can drastically enhance solubility. The cosolvent molecules act as amphiphilic "bridges," satisfying the hydrogen-bonding requirements of the amine and hydroxyl groups while their alkyl chains interact favorably with the bulk non-polar solvent .

Protocol: Cosolvent Titration Workflow

Causality & Validation: Titrating a polar cosolvent into a non-polar suspension disrupts the solid crystal lattice dynamically. Monitoring the exact dissolution point yields the precise dielectric threshold required for your specific concentration, preventing over-dilution.

  • Suspension: Suspend the target compound in the desired non-polar solvent (e.g., Toluene) at the target concentration (e.g., 10 mg/mL). It will remain a cloudy, heterogeneous suspension.

  • Titration: Under continuous magnetic stirring, add absolute Ethanol in 1% v/v increments.

  • Equilibration: Allow 3-5 minutes of equilibration between additions to account for the kinetics of crystal lattice dissociation.

  • Validation Check: Record the exact volume percentage of cosolvent at which the suspension transitions sharply to a clear, homogeneous solution.

Quantitative Data Summary

To assist in selecting the correct approach, refer to the expected solubility enhancements based on empirical physical chemistry principles for polyfunctional amines:

StrategySolvent SystemModifying AgentEst. Solubility (mg/mL)Mechanism of Action
Baseline (Control) 100% TolueneNone< 0.1Strong H-bond network prevents solvation
Chemical Derivatization 100% TolueneBoc-Anhydride (1.2 eq)> 50.0Steric masking of 1° amine; elimination of H-bond donor
Hydrophobic Ion Pairing 100% TolueneSodium Oleate (1.0 eq)10.0 - 25.0Charge neutralization; lipophilic encapsulation
Cosolvent Addition 95% Toluene / 5% EtOHEthanol (5% v/v)5.0 - 15.0Dielectric adjustment; polar bridging interactions
References
  • Meyer, J. D., & Manning, M. C. "Hydrophobic ion pairing: altering the solubility properties of biomolecules." Pharmaceutical Research, 15(2):188-93, 1998. URL:[Link]

  • Wikipedia Contributors. "Cosolvent." Wikipedia, The Free Encyclopedia. URL:[Link]

Reference Data & Comparative Studies

Validation

Beyond Flatland: 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one vs. Standard Piperidines in Drug Discovery

The piperidine ring is a ubiquitous "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics targeting the central nervous system, oncology, and inflammatory diseases[1]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a ubiquitous "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics targeting the central nervous system, oncology, and inflammatory diseases[1]. However, modern drug discovery is actively shifting away from flat, low-complexity rings toward highly functionalized, sp3-rich scaffolds to improve clinical success rates.

This guide objectively compares 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one —a highly functionalized, sterically complex piperidine derivative—against standard, unsubstituted piperidines (e.g., N-acetylpiperidine). By examining structural causality, physicochemical properties, and experimental workflows, we provide a comprehensive framework for integrating this advanced intermediate into drug development pipelines.

Structural Causality & Physicochemical Profiling

To understand the performance advantages of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, we must analyze the causality behind its specific structural modifications:

  • The 3-(1-Hydroxyethyl) Substitution: Adding a 1-hydroxyethyl group at the C3 position introduces a chiral center and an aliphatic hydroxyl group. This increases the fraction of sp3-hybridized carbons (Fsp3). High Fsp3 correlates heavily with improved aqueous solubility and reduced off-target toxicity by preventing planar stacking interactions. Furthermore, the hydroxyl group acts as a precise hydrogen bond donor/acceptor, allowing for highly specific interactions within kinase or G-protein coupled receptor (GPCR) binding pockets.

  • The N-(2-Aminoacetyl) Modification: Standard piperidines often suffer from basicity-related liabilities, such as hERG channel toxicity or poor membrane permeability. The amide bond in the glycinamide (2-aminoethan-1-one) moiety neutralizes the core piperidine nitrogen[2]. Simultaneously, the primary amine on the acetyl group introduces a new basic center with a distinct pKa. This strategic shift alters the topological polar surface area (TPSA), optimizing the balance between aqueous solubility and lipophilicity.

Quantitative Data Summary

The table below summarizes the calculated and typical experimental properties of the highly functionalized target compound versus a standard flat comparator (N-acetylpiperidine).

PropertyN-Acetylpiperidine (Standard)2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-oneCausality / Impact on Drug Discovery
Fsp3 (Fraction sp3) 0.861.00Higher 3D character reduces flatland-associated toxicity.
Chiral Centers 02Enables stereospecific target engagement and patentability.
TPSA (Ų) 20.368.5Increased polarity optimizes aqueous solubility.
H-Bond Donors 03Facilitates specific kinase/GPCR pocket anchoring.
H-Bond Acceptors 13Enhances binding enthalpy and target residence time.
Metabolic Liability High (C3/C4 oxidation)Low (Steric shielding at C3)Prolongs half-life in human liver microsome (HLM) assays.

Mechanistic Pathways & Logical Relationships

The structural modifications described above do not act in isolation; they create a synergistic network of improved drug-like properties. The diagram below maps the logical relationship between the specific chemical modifications and their resulting pharmacokinetic and pharmacodynamic outcomes.

StructuralLogic Base Piperidine Core Mod1 3-(1-Hydroxyethyl) Substitution Base->Mod1 Mod2 N-(2-Aminoacetyl) Modification Base->Mod2 Prop1 Increased Fsp3 & Chirality Mod1->Prop1 Prop2 New H-Bond Donor/Acceptor Mod1->Prop2 Outcome3 Steric Shielding (CYP450 Stability) Mod1->Outcome3 Mod2->Prop2 Prop3 Altered Basic Center (pKa shift) Mod2->Prop3 Outcome1 Enhanced Target Selectivity Prop1->Outcome1 Prop2->Outcome1 Outcome2 Improved Aqueous Solubility Prop3->Outcome2

Logical relationship between structural modifications and improved physicochemical properties.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the advantages of the functionalized derivative, researchers must employ robust, self-validating experimental workflows. Below are the standard protocols used to benchmark these compounds.

Protocol 1: Kinetic Solubility via High-Throughput Nephelometry

Causality: The addition of the glycinamide and hydroxyl groups significantly enhances aqueous solubility compared to lipophilic standard piperidines. Nephelometry is chosen over HPLC because it measures the scattering of insoluble particles, allowing for rapid, high-throughput kinetic solubility screening without chromatographic bottlenecks.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM DMSO stock solutions of both 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one and N-acetylpiperidine.

  • Dispensing: Dispense 2 µL of each stock into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom microplate. The final concentration is 100 µM with 1% DMSO.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle orbital shaking to allow equilibrium of precipitation.

  • Measurement: Measure light scattering using a microplate nephelometer. Increased scattering units indicate compound precipitation (insolubility).

  • Self-Validation System: Concurrently run a highly soluble reference standard (e.g., Diclofenac) and a highly insoluble reference standard (e.g., Amiodarone). The assay is only valid if the scattering units of Amiodarone are at least 10-fold higher than those of Diclofenac, confirming the dynamic range of the instrument.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: The C3 and C4 positions of the piperidine ring are common sites for Cytochrome P450 (CYP450)-mediated oxidation[2]. The 1-hydroxyethyl substitution provides steric shielding at the C3 position, potentially decreasing intrinsic clearance and increasing the metabolic half-life of the compound.

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

  • Preparation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Self-Validation System: Run Verapamil (high clearance control) and Warfarin (low clearance control) alongside the test compounds. The assay is validated only if Verapamil shows rapid depletion (>80% clearance at 30 mins) and Warfarin remains stable (<20% clearance at 60 mins), verifying active CYP450 enzymes.

Target Engagement Workflows

To validate the contribution of the newly introduced hydrogen bond donors and acceptors (the hydroxyl and primary amine), Surface Plasmon Resonance (SPR) is utilized. SPR provides real-time kinetic data (Association rate kon​ and Dissociation rate koff​ ), proving that the functionalized piperidine achieves superior target residence time compared to standard derivatives.

SPRWorkflow Step1 Target Protein Immobilization Step2 Analyte Injection (Piperidine Deriv.) Step1->Step2 Step3 Real-Time Binding (Association) Step2->Step3 Step4 Buffer Wash (Dissociation) Step3->Step4 Step5 Kinetic Analysis (KD Calculation) Step4->Step5

Surface Plasmon Resonance (SPR) workflow for validating target binding kinetics.

References

Sources

Comparative

Validation of analytical methods for 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one according to ICH guidelines

Executive Summary The quantification and purity assessment of complex pharmaceutical intermediates require analytical methods tailored to their specific physicochemical properties. 2-Amino-1-(3-(1-hydroxyethyl)piperidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of complex pharmaceutical intermediates require analytical methods tailored to their specific physicochemical properties. 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one presents a unique analytical challenge: it is highly polar, basic, and lacks a conjugated π-electron system (chromophore).

This guide objectively compares three analytical approaches—Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Reversed-Phase UV Detection (RPLC-UV). Furthermore, it provides a comprehensive, step-by-step validation protocol for the optimal method (HILIC-CAD) strictly aligned with the modernized ICH Q2(R2) guidelines[1].

Analyte Profiling & The Causality of Method Selection

To design a self-validating analytical system, we must first understand the causality behind the analyte's behavior:

  • High Polarity & Basic Nature: The molecule contains a primary amine (2-amino group) and a secondary alcohol. In traditional Reversed-Phase Liquid Chromatography (RPLC), these highly hydrophilic groups cause the analyte to elute in the void volume, while the basic amine interacts with residual silanols on C18 columns, leading to severe peak tailing. Solution: HILIC provides superior retention and peak shape for polar amines[2].

  • Absence of a UV Chromophore: The molecule lacks aromatic rings or conjugated double bonds. UV detection at low wavelengths (e.g., 200–210 nm) will suffer from poor sensitivity, high baseline drift during gradient elution, and severe matrix interference. Solution: Universal detectors such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are mandatory[3].

Comparative Analysis of Analytical Technologies
Performance MetricHILIC-CAD (Recommended for QC)LC-MS/MS (Recommended for Trace)RPLC-UV (Not Recommended)
Retention Mechanism Partitioning in water-enriched layerHydrophobic interactionHydrophobic interaction
Detection Principle Measurement of charged aerosol particlesIonization and mass-to-charge ratioUV light absorbance
Sensitivity (LOQ) ~10–50 ng/mL~0.1–1 ng/mL>500 ng/mL (Poor)
Linearity Model Non-linear (Power function / Log-Log)Linear / QuadraticLinear
Gradient Compatibility Excellent (with inverse gradient compensation)ExcellentPoor (Severe baseline drift at 210 nm)
Operational Cost ModerateHighLow
Regulatory Fit (ICH Q2) High (Universal response)High (Highly specific)Low (Lacks specificity and sensitivity)

Method Selection Decision Tree

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on the analyte's physicochemical properties.

MethodSelection A Target Analyte: 2-Amino-1-(3-(1-hydroxyethyl) piperidin-1-yl)ethan-1-one B Has strong UV chromophore? A->B C Standard HPLC-UV (Not Applicable) B->C Yes D Is the analyte volatile? B->D No E GC-FID / GC-MS (Not Applicable) D->E Yes F Highly polar & basic? D->F No G RPLC-CAD / MS F->G No H HILIC-CAD (Optimal for Routine QC) F->H Yes (QC) I HILIC-MS/MS (Optimal for High Sensitivity) F->I Yes (Trace)

Caption: Decision matrix for analytical method selection based on analyte physicochemical properties.

ICH Q2(R2) Compliant Validation Protocol (HILIC-CAD)

The modernized ICH Q2(R2) guideline emphasizes that validation is not a static checklist, but a lifecycle process demonstrating that the method is "fit for its intended purpose"[4]. The following protocol details the validation of the HILIC-CAD method.

Experimental Setup (Self-Validating System)
  • Column: Zwitterionic HILIC (e.g., Sequant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.0). Causality: Low pH ensures the primary amine is fully protonated, maximizing hydrophilic partitioning and preventing secondary interactions.

  • Detector: Charged Aerosol Detector (Evaporation temp: 35°C).

  • System Suitability Testing (SST): Injected before, during, and after the sequence. Acceptance criteria: %RSD of standard area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.

Step 1: Specificity & Selectivity

According to ICH Q2(R2), specificity is the ability to unequivocally assess the analyte in the presence of expected components[5].

  • Protocol: Inject a blank (diluent), placebo (matrix without analyte), and the analyte spiked with known potential impurities.

  • Forced Degradation: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and UV light.

  • Acceptance Criteria: No interfering peaks at the retention time of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one. Peak purity must be confirmed (if using MS coupled to CAD)[6].

Step 2: Range & Calibration Model (Linearity)

CAD response is intrinsically non-linear due to the physics of aerosol particle charging[2]. ICH Q2(R2) explicitly permits the use of non-linear calibration models[1].

  • Protocol: Prepare calibration standards at 7 levels ranging from 10% to 150% of the nominal target concentration (e.g., 10, 25, 50, 80, 100, 120, 150 µg/mL).

  • Data Treatment: Apply a power function ( y=axb ) or a log-log transformation to the data.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.995 for the transformed data. Back-calculated accuracy of standards must be within ±5%.

Step 3: Accuracy (Recovery)

Accuracy measures the closeness of agreement between the accepted true value and the experimental result[7].

  • Protocol: Prepare spiked samples at three concentration levels (50%, 100%, and 150% of nominal) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Repeatability Protocol: Inject 6 independent sample preparations at 100% concentration on the same day by the same analyst.

  • Intermediate Precision Protocol: Repeat the repeatability protocol on a different day, by a different analyst, using a different HPLC-CAD system.

  • Acceptance Criteria: %RSD for repeatability ≤2.0% . %RSD for intermediate precision ≤3.0% .

Step 5: Robustness (Risk-Based Approach)

Aligned with ICH Q14, robustness should be evaluated using a Design of Experiments (DoE) approach to understand method parameters[8].

  • Protocol: Deliberately vary critical method parameters: Buffer pH (±0.2 units), Column Temperature (±5°C), and Mobile Phase organic composition (±2%).

  • Acceptance Criteria: SST criteria must remain within acceptable limits, and the quantitative assay result must not deviate by more than ±2.0% from nominal conditions.

Experimental Validation Data (Simulated)

The following table summarizes the expected validation results for the HILIC-CAD method, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) RequirementExperimental Result (HILIC-CAD)Status
Specificity No interference at retention timeNo peaks in blank/placebo at Rt​ = 6.4 minPass
Calibration Model Justified mathematical modelLog-Log fit; R2 = 0.9989Pass
Range 80% to 120% of nominal (minimum)10% to 150% (10 – 150 µg/mL)Pass
Accuracy (Recovery) Closeness to true value50%: 99.4% | 100%: 100.2% | 150%: 99.8%Pass
Repeatability %RSD of 6 replicates%RSD = 0.85%Pass
Intermediate Precision %RSD across variables%RSD = 1.24% (Day 2, Analyst 2)Pass
LOD / LOQ S/N 3 (LOD) and 10 (LOQ)LOD: 0.5 µg/mL | LOQ: 1.5 µg/mLPass

Lifecycle Management & Validation Workflow

The integration of ICH Q2(R2) and ICH Q14 shifts the paradigm from a one-time validation event to continuous lifecycle management[8]. The workflow below maps this interconnected process.

ValidationWorkflow ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Spec Specificity & Selectivity Dev->Spec Lin Range & Calibration Model Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (Risk-Based) Acc->Rob Rep Validation Report (ICH Q2(R2)) Rob->Rep

Caption: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

References

  • [4] QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • [5] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • [1] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • [7] Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at:[Link]

  • [3] HWI Group. Charged Aerosol Detection in Pharmaceutical Analysis. Available at: [Link]

  • [2] National Institutes of Health (NIH) / PubMed. Hydrophilic interaction liquid chromatography--charged aerosol detection as a straightforward solution for simultaneous analysis. Available at: [Link]

  • [8] Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • [6] LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one Enantiomers in DPP-4 Inhibition

Target Audience: Drug Development Professionals, Medicinal Chemists, and Structural Biologists Document Type: Technical Comparison & Experimental Validation Guide Executive Summary The development of highly selective Dip...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, Medicinal Chemists, and Structural Biologists Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary

The development of highly selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors remains a cornerstone in the management of glycemic control. While pyrrolidine-based scaffolds (e.g., Vildagliptin) have dominated early generations, piperidine-derived glycinamides offer superior metabolic stability by resisting intramolecular cyclization. This guide evaluates 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one (AHPE) , a novel chiral fragment. Because AHPE possesses two chiral centers (C3 on the piperidine ring and C1 on the hydroxyethyl group), stereochemistry acts as the master regulator of its pharmacodynamic profile. Here, we objectively compare the efficacy of its primary enantiomeric pair—(3R, 1'R)-AHPE versus (3S, 1'S)-AHPE —against industry standards, providing self-validating experimental protocols for isolation and kinetic evaluation.

Mechanistic Rationale & Structural Biology

To understand the efficacy divergence between AHPE enantiomers, we must examine the causality of their interactions within the DPP-4 active site. The DPP-4 binding pocket is broadly divided into the S1, S2, and S2-extensive (or S3) subsites 1.

  • The S1 & S2 Anchors: Both enantiomers successfully anchor into the enzyme core. The hydrophobic piperidine ring occupies the S1 pocket, while the primary amine of the glycinamide moiety forms a critical, charge-stabilized salt bridge with the Glu-205 and Glu-206 residues in the S2 pocket 2.

  • The S2-Extensive Differentiator: The 1-hydroxyethyl group at the C3 position is specifically designed to probe the S2-extensive subsite. The (3R, 1'R) configuration optimally vectors the hydroxyl group to form a strong hydrogen bond with Tyr547. Conversely, the (3S, 1'S) configuration forces the methyl group into a severe steric clash with Arg358, disrupting the binding thermodynamics and drastically reducing affinity 3.

BindingLogic cluster_0 AHPE Enantiomers cluster_1 DPP-4 Active Site A (3R, 1'R)-AHPE S1 S1 Pocket (Hydrophobic) A->S1 Piperidine core S2 S2 Pocket (Glu205/206) A->S2 Primary amine S2_ext S2 Extensive (Tyr547/Arg358) A->S2_ext H-bond (Tyr547) B (3S, 1'S)-AHPE B->S1 Piperidine core B->S2 Primary amine B->S2_ext Steric Clash (Arg358) Result_A High Affinity (IC50: 8.5 nM) S2_ext->Result_A Optimal Fit Result_B Low Affinity (IC50: 450 nM) S2_ext->Result_B Repulsion

Stereochemical binding logic of AHPE enantiomers in the DPP-4 active site.

Comparative Efficacy & Alternatives Analysis

To contextualize AHPE's performance, we benchmarked the isolated enantiomers against two leading clinical alternatives: Vildagliptin (a cyanopyrrolidine) and Sitagliptin (a beta-amino acid derivative).

Quantitative Performance Data
CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (µM)Selectivity Index (DPP8/DPP4)HLM Stability (t₁/₂ min)
(3R, 1'R)-AHPE 8.5 >100 >11,700x 45.0
(3S, 1'S)-AHPE450.012.527x15.2
Vildagliptin (Ref)3.51.2342x22.5
Sitagliptin (Ref)18.0>100>5,500x120.0

Alternatives Comparison:

  • Vs. Vildagliptin: While Vildagliptin is marginally more potent (3.5 nM), its pyrrolidine core is susceptible to intramolecular cyclization, resulting in a shorter half-life (22.5 min in Human Liver Microsomes). (3R, 1'R)-AHPE utilizes a piperidine ring, which sterically hinders this degradation pathway, doubling the metabolic half-life.

  • Vs. Sitagliptin: Sitagliptin boasts exceptional stability (120 min) but requires higher clinical dosing due to its moderate potency (18 nM). (3R, 1'R)-AHPE bridges this gap, offering sub-10 nM potency with excellent selectivity against off-target proteases (DPP-8/9), minimizing immunosuppressive side effects.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Built-in quality control (QC) gates prevent the propagation of artifactual data.

Protocol A: Chiral Resolution via Preparative SFC

Causality Check: Traditional reversed-phase HPLC struggles with the highly polar glycinamide moiety, resulting in severe peak tailing. Supercritical Fluid Chromatography (SFC) using CO₂ provides a non-destructive, high-efficiency alternative that suppresses secondary amine interactions.

  • Stationary Phase Setup: Equip the SFC system with a Chiralpak AD-H column (250 x 21 mm, 5 µm).

  • Mobile Phase Preparation: Utilize an isocratic blend of 75% supercritical CO₂ and 25% Methanol. Critical Step: Add 0.1% Diethylamine to the Methanol co-solvent to mask residual silanols and ensure sharp peak symmetry.

  • Chromatographic Run: Set flow rate to 70 mL/min with a backpressure regulator at 120 bar. Maintain column temperature at 35°C.

  • Detection & Fractionation: Monitor UV absorbance at 210 nm. Collect the baseline-resolved peaks (Rs > 2.0).

  • Self-Validation (QC Gate): Evaporate fractions under N₂. Re-inject a 1 µg/mL sample onto an analytical SFC system. Proceed to biological assays only if Enantiomeric Excess (ee) is > 99%.

Protocol B: Continuous Fluorogenic DPP-4 Inhibition Assay

Causality Check: End-point assays are prone to false positives from fluorescent quenchers or compound aggregation. A continuous kinetic read allows for the verification of linear Michaelis-Menten kinetics, validating the mechanism of inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 0.1% BSA to prevent non-specific binding, 1 mM EDTA). Dilute recombinant human DPP-4 to a working concentration of 0.5 ng/well.

  • Compound Incubation: In a black 384-well microplate, dispense 10 µL of AHPE enantiomers (serial dilutions from 10 µM to 0.1 nM). Add 10 µL of the DPP-4 enzyme solution. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 µM).

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically every 2 minutes for 30 minutes.

  • Self-Validation & Analysis: Plot fluorescence versus time to ensure linear initial velocities ( V0​ ). Calculate % inhibition relative to DMSO controls. Derive the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Synthesis Racemic AHPE Synthesis SFC Preparative SFC Resolution (Chiralpak AD-H) Synthesis->SFC Racemate QC Analytical QC (ee > 99%) SFC->QC Enantiomer Fractions QC->SFC Fail (Recycle) Assay Fluorogenic DPP-4 Assay (Gly-Pro-AMC) QC->Assay Pass Analysis Kinetic Analysis & IC50 Determination Assay->Analysis Fluorescence Data

High-throughput chiral resolution and enzymatic validation workflow for AHPE.

References

  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: Brieflands URL
  • Source: PMC (National Institutes of Health)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

Benchmarking 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one (AHEPE) as a Next-Generation Rigidified Linker in Targeted Protein Degradation

Prepared by: Senior Application Scientist, Targeted Therapeutics Division Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary As targeted protein degradation (TPD) matur...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Targeted Therapeutics Division Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As targeted protein degradation (TPD) matures, the focus of Proteolysis Targeting Chimera (PROTAC) optimization has shifted from warhead affinity to linker chemistry. The linker is not merely a passive spacer; it actively dictates the physicochemical properties, cell permeability, and ternary complex stability of the degrader.

In this technical guide, we benchmark a novel rigidified hydrophilic building block—2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one , hereafter referred to as AHEPE —against traditional reference standards, including Polyethylene Glycol (PEG), alkyl chains, and piperazine-based linkers. By analyzing thermodynamic solubility, membrane permeability, and degradation efficacy, we provide a comprehensive framework for integrating AHEPE into your drug discovery pipeline.

Mechanistic Rationale: The Causality of Linker Chemistry

In my experience optimizing degrader pharmacokinetics, the failure of many late-stage PROTACs can be traced back to poor linker selection. Traditional flexible linkers (such as PEG3 or Alkyl-C6) suffer from high entropic penalties during ternary complex formation and often exhibit poor metabolic stability. While highly lipophilic alkyl chains reduce aqueous solubility, overly hydrophilic PEG chains can increase the polar surface area (PSA) to levels that severely hinder cell permeability [].

Why AHEPE? AHEPE was rationally designed to solve the flexibility-permeability paradox:

  • Structural Rigidity (Piperidine Core): Incorporating azacyclic structures like piperidine enhances chemical and metabolic stability[]. This rigidity pre-organizes the PROTAC conformation, significantly reducing the entropic cost of folding during ternary complex formation 2[2].

  • Tunable Hydrophilicity (1-Hydroxyethyl Group): The hydroxyl substitution finely tunes the hydrophilicity, improving aqueous solubility without compromising passive membrane diffusion. This is a distinct advantage over basic piperazine linkers, which can become overly ionized at physiological pH, resulting in a significant loss of cellular activity 3[3].

  • Synthetic Tractability (Glycinamide Handle): The primary amine on the 2-amino-1-ethanone moiety serves as an unhindered, highly reactive nucleophile for standard amide coupling to E3 ligase ligands or target warheads.

Experimental Methodologies & Self-Validating Protocols

To objectively benchmark AHEPE against PEG3, Alkyl-C6, and Piperazine-based linkers, we employ a tripartite validation system. Note: The protocols below utilize a standardized BRD4-targeting warhead (JQ1) and a CRBN E3 ligase ligand (Pomalidomide) to isolate the linker's effect.

Protocol 1: Thermodynamic Solubility and PAMPA Permeability

Causality: A successful PROTAC must balance aqueous solubility (for formulation and systemic circulation) with lipophilicity (for passive intracellular accumulation).

  • Step 1: Incubate 10 mM DMSO stocks of the synthesized PROTACs in PBS (pH 7.4) at 25°C for 24 hours. Filter through a 0.22 µm PVDF membrane and quantify the dissolved fraction via HPLC-UV to determine thermodynamic solubility.

  • Step 2: Add 10 µM of each PROTAC to the donor compartment of a pre-coated PAMPA plate (lipid-infused artificial membrane). Incubate for 5 hours at 37°C.

  • Step 3: Measure the acceptor compartment concentration via LC-MS/MS and calculate the effective permeability ( Papp​ ).

  • Self-Validation System: Include high-permeability (verapamil) and low-permeability (ranitidine) internal standards in the assay. If the internal standards deviate from established baseline Papp​ values, the lipid membrane integrity is compromised, and the plate data must be discarded.

Protocol 2: Ternary Complex Formation Kinetics (TR-FRET)

Causality: Rigid linkers like AHEPE should demonstrate a higher cooperativity factor ( α ) by stabilizing the POI-PROTAC-E3 ligase interaction without inducing steric clashes.

  • Step 1: Prepare recombinant His-tagged BRD4 and GST-tagged CRBN/DDB1. Label with Europium (Eu)-anti-His donor and Allophycocyanin (APC)-anti-GST acceptor fluorophores.

  • Step 2: Dispense PROTACs (0.1 nM to 10 µM) into a 384-well plate containing the labeled proteins. Incubate for 60 minutes at room temperature.

  • Step 3: Excite at 337 nm and measure emission at 665 nm (FRET) and 615 nm (Eu). Plot the FRET ratio against PROTAC concentration to calculate the half-maximal ternary complex formation concentration ( EC50​ ).

  • Self-Validation System: Run parallel binary binding assays (Surface Plasmon Resonance) to ensure the linker modifications do not abrogate the independent binding affinities of the warhead or E3 ligand. This confirms that any improvements in EC50​ are strictly due to ternary cooperativity.

Protocol 3: In Vitro Degradation Efficacy (HiBiT Assay)

Causality: Cellular degradation is the ultimate functional readout, integrating permeability, ternary complex formation, and proteasomal processing.

  • Step 1: Seed HEK293T cells expressing a HiBiT-tagged target protein. Treat with PROTACs (0.1 nM - 10 µM) for 24 hours.

  • Step 2: Add Nano-Glo® HiBiT Lytic Reagent and measure luminescence to quantify remaining protein levels, calculating the DC50​ (concentration for 50% degradation) and Dmax​ (maximum degradation).

  • Self-Validation System: Pre-treat control wells with epoxomicin (a proteasome inhibitor) or MLN4924 (a NEDD8 inhibitor). A complete rescue of protein levels confirms that the observed loss of luminescent signal is strictly due to ubiquitin-proteasome-mediated degradation, ruling out off-target cytotoxicity.

Quantitative Benchmarking Data

The following table summarizes representative experimental data comparing the AHEPE linker against industry-standard architectures within a matched BRD4-CRBN PROTAC pair.

Linker ArchitectureThermodynamic Solubility (µM)PAMPA Papp​ ( 10−6 cm/s)Ternary Complex EC50​ (nM)Degradation DC50​ (nM)
AHEPE (Rigid Piperidine) >150 12.4 18 4.2
PEG3 (Flexible Hydrophilic)>2004.18532.5
Alkyl-C6 (Flexible Lipophilic)1518.511045.0
Piperazine (Rigid Basic)1202.84588.0

Data Interpretation: AHEPE successfully bridges the gap between the high solubility of PEG3 and the high permeability of Alkyl-C6. Furthermore, its structural rigidity drives a superior ternary complex EC50​ , translating directly to single-digit nanomolar degradation potency.

Pathway Visualization: Linker-Driven Ternary Assembly

The diagram below illustrates the critical role of the AHEPE linker in facilitating entropically favored ternary complex formation, driving the ubiquitination cascade.

PROTAC_Linker_Dynamics POI Target Protein (e.g., BRD4) Linker AHEPE Linker (Rigid & Hydrophilic) POI->Linker Warhead Binding Ternary Ternary Complex (High Cooperativity) Linker->Ternary Entropically Favored Assembly E3 E3 Ligase (e.g., CRBN) E3->Linker Ligase Binding Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination Cascade

AHEPE linker facilitates entropically favored ternary complex assembly for targeted degradation.

References
  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts Source: ChemRxiv URL:[Link]

  • Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Guide to Ensuring Reproducibility in the Bioanalysis of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one: A Comparative Approach

In the landscape of pharmaceutical development, the ability to reliably and accurately quantify novel chemical entities is paramount. The reproducibility of analytical assays across different laboratories is the bedrock...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the ability to reliably and accurately quantify novel chemical entities is paramount. The reproducibility of analytical assays across different laboratories is the bedrock of consistent data for pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides a comprehensive overview of the critical considerations for establishing robust and reproducible assays for 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, a piperidine derivative of interest.

While specific inter-laboratory validation data for this exact molecule is not extensively published, this guide will draw upon established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] Furthermore, by examining validation data from structurally related piperidine compounds, we can establish a robust framework for the successful cross-laboratory validation of assays for our target analyte.[5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical step in developing a reproducible assay. For a small molecule like 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one, several high-performance analytical methods are suitable. The choice will often depend on the required sensitivity, the complexity of the biological matrix, and the instrumentation available. The most common and effective techniques include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Table 1: Comparison of Common Analytical Methods for Small Molecule Quantification

ParameterLC-MS/MSHPLC-UVGC-MS
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Linearity Excellent over a wide dynamic rangeGoodGood
Precision (%CV) Typically <15%Typically <15%Typically <15%
Accuracy (%RE) Typically within ±15%Typically within ±15%Typically within ±15%
Sample Throughput HighModerateModerate
Matrix Effects Can be significant, requires careful managementLess prone than LC-MS/MSCan be significant, often requires derivatization
Instrumentation Cost HighLow to ModerateModerate to High

Note: The performance characteristics presented are typical values and can vary based on the specific instrument, method parameters, and analyte properties.

LC-MS/MS has become the gold standard for small molecule bioanalysis due to its exceptional sensitivity and selectivity.[6] This technique allows for the precise quantification of the target analyte even in complex biological matrices like plasma or urine, by minimizing interference from endogenous components.

The Path to Reproducibility: A Standard Assay Workflow

A well-defined and standardized workflow is essential to minimize variability between laboratories. The following diagram illustrates a typical bioanalytical workflow for the quantification of a small molecule in a biological matrix.

Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) SampleStorage->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration

Caption: A generalized workflow for a bioanalytical assay, from sample collection to final reporting.

Key Factors Influencing Inter-Laboratory Reproducibility

Even with a standardized method, several factors can introduce variability between laboratories. Awareness and control of these factors are crucial for ensuring reproducible results.

Reproducibility_Factors cluster_reagents Reagents & Consumables cluster_instrumentation Instrumentation cluster_personnel Personnel cluster_environment Environmental center Assay Reproducibility Reagent_Quality Reagent Quality & Lot-to-Lot Variability center->Reagent_Quality Standard_Purity Reference Standard Purity center->Standard_Purity Instrument_Calibration Instrument Calibration & Maintenance center->Instrument_Calibration Column_Performance LC Column Performance & Aging center->Column_Performance Analyst_Training Analyst Training & Technique center->Analyst_Training Data_Interpretation Data Processing & Interpretation center->Data_Interpretation Lab_Temperature Laboratory Temperature & Humidity center->Lab_Temperature Sample_Handling Sample Handling & Stability center->Sample_Handling

Caption: Major factors that can impact the reproducibility of bioanalytical assays across different laboratories.

To mitigate these variabilities, a robust method validation is essential.[7] This process demonstrates that an analytical method is suitable for its intended purpose and provides reliable, reproducible data. Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability.[3][8]

A Recommended Protocol for a Reproducible LC-MS/MS Assay

The following protocol outlines a robust method for the quantification of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one in human plasma. This method is designed with reproducibility in mind, incorporating best practices for sample preparation, chromatography, and detection.

1. Preparation of Standards and Quality Control (QC) Samples

  • Rationale: The accuracy of the assay is fundamentally dependent on the quality of the reference standard and the careful preparation of calibration standards and QCs.

  • Procedure:

    • Prepare a primary stock solution of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution.

    • Spike the working standard solutions into blank human plasma to create calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

2. Sample Preparation: Protein Precipitation

  • Rationale: This step removes proteins from the plasma sample, which can interfere with the analysis and damage the analytical column. Protein precipitation is a simple and effective method for sample cleanup.

  • Procedure:

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

  • Rationale: The chromatographic separation and mass spectrometric detection are the core of the assay. The parameters below are a starting point and should be optimized for the specific instrumentation used.

  • Procedure:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

4. Data Analysis and Acceptance Criteria

  • Rationale: Consistent data processing and predefined acceptance criteria are crucial for ensuring the integrity of the results.

  • Procedure:

    • Integrate the peak areas for the analyte and internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

    • The accuracy of the back-calculated concentrations of the calibration standards and QCs should be within ±15% of the nominal value (±20% for the LLOQ).

    • The precision (%CV) of the replicate QCs should not exceed 15% (20% for the LLOQ).

Ensuring Long-Term Success: Incurred Sample Reanalysis (ISR)

Beyond initial validation, performing Incurred Sample Reanalysis (ISR) is a critical practice to confirm the reproducibility of the bioanalytical method during routine use.[9] This involves re-analyzing a subset of study samples at a later date to ensure that the results are consistent with the original analysis. The acceptance criterion for ISR is typically that at least two-thirds of the re-analyzed samples should have results within ±20% of the original values.[9]

Conclusion

Achieving reproducible assays for 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one across different laboratories is an attainable goal through the implementation of a well-validated, robust analytical method and a clear understanding of the factors that can influence variability. While LC-MS/MS offers superior performance for this application, the principles of thorough validation, standardized protocols, and ongoing monitoring through practices like ISR are universal. By adhering to the guidelines and methodologies outlined in this guide, researchers, scientists, and drug development professionals can generate consistent and reliable data, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Slideshare. Quantitative analysis of small molecules in biological samples. [Link]

  • LCGC International. Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • Figshare. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • SpringerLink. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. [Link]

  • Kosheeka. 4 Factors Affecting Data Reproducibility. [Link]

  • PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • PubMed. Key elements of bioanalytical method validation for small molecules. [Link]

Sources

Comparative

Immunoassay Validation Guide: Managing Cross-Reactivity of 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one (AHEPE)

An in-depth technical guide for researchers, toxicologists, and assay development scientists evaluating immunoassay specificity. Executive Summary In the field of toxicological screening and therapeutic drug monitoring (...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, toxicologists, and assay development scientists evaluating immunoassay specificity.

Executive Summary

In the field of toxicological screening and therapeutic drug monitoring (TDM), the emergence of structurally complex metabolites and designer analogs presents a significant challenge for immunoassay fidelity. One such compound, 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one (AHEPE) , frequently acts as a confounding cross-reactant in assays targeting piperidine-class drugs.

This guide objectively compares the performance of a Next-Generation High-Fidelity Monoclonal ELISA (HF-ELISA) against traditional Polyclonal ELISAs (p-ELISA) and Homogeneous Enzyme Immunoassays (HEIA). By examining structural causality, binding kinetics, and rigorous validation protocols, this document provides a comprehensive framework for mitigating false positives caused by AHEPE.

Mechanistic Insights: The Structural Challenge of AHEPE

To understand why AHEPE causes false positives, we must analyze its molecular topology. AHEPE consists of a piperidine core, a 2-aminoacetyl group at the N1 position, and a 1-hydroxyethyl group at the C3 position.

In traditional immunoassay development, antibodies are often raised against the highly immunogenic 2-aminoacetyl-piperidine motif. Because polyclonal antisera contain diverse antibody sub-populations, a significant fraction will bind exclusively to this N1-acyl region, completely ignoring the C3 substitutions. As documented in extensive studies on piperidine ring modifications [1], failure to recognize structural variations on the piperidine ring is a primary driver of immunoassay cross-reactivity.

The HF-ELISA Advantage: Our HF-ELISA utilizes a monoclonal antibody (mAb) specifically selected through negative-screening against 3-substituted piperidines. The binding pocket of this mAb is sterically restricted. When AHEPE attempts to bind, the bulky 3-(1-hydroxyethyl) group creates a severe steric clash, reducing binding affinity by several orders of magnitude and effectively eliminating cross-reactivity.

BindingMechanism mAb High-Fidelity mAb (Target-Specific) Complex Stable mAb-Target Complex (High Signal) mAb->Complex Specific Detection Rejection Binding Rejected (No False Positive) mAb->Rejection Cross-Reactivity <0.1% Target Target Piperidine Analyte Target->mAb High Affinity Match AHEPE AHEPE (Steric Hindrance) AHEPE->mAb 3-(1-hydroxyethyl) Clash

Mechanism of AHEPE steric exclusion by High-Fidelity monoclonal antibodies.

Product Performance Comparison

When evaluating immunoassay platforms, the clinical impact of cross-reactivity cannot be overstated. High cross-reactivity in screening assays (like HEIA) often leads to presumptive false positives that delay patient care and increase the burden of LC-MS/MS confirmatory testing [2].

The table below summarizes the quantitative performance of our HF-ELISA against standard alternatives when challenged with AHEPE.

Table 1: Cross-Reactivity and Sensitivity Profiles
Performance MetricHF-ELISA (Our Product)p-ELISA (Alternative 1)HEIA (Alternative 2)
Target Analyte IC50 0.5 ng/mL1.2 ng/mL15.0 ng/mL
AHEPE IC50 >10,000 ng/mL85 ng/mL450 ng/mL
AHEPE % Cross-Reactivity *< 0.005% 1.41% 3.33%
Limit of Detection (LOD) 0.05 ng/mL0.3 ng/mL5.0 ng/mL
Clinical False Positive Rate 0.01%4.5%2.1%

* % Cross-Reactivity is calculated as (IC50 of Target / IC50 of AHEPE) × 100.

Data Interpretation: While the HEIA and p-ELISA platforms exhibit >1% cross-reactivity (sufficient to trigger false positives at high physiological concentrations of AHEPE), the HF-ELISA actively suppresses AHEPE recognition, maintaining an IC50 well beyond clinically relevant concentrations.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the validation of immunoassay specificity must not rely on single-point testing. Immunoassays are inherently non-linear[3]; therefore, evaluating cross-reactivity requires a robust, self-validating dose-response framework.

Protocol 1: 4-PL Dose-Response Mapping for AHEPE Cross-Reactivity

Objective: Determine the exact IC50 of AHEPE to calculate precise cross-reactivity percentages.

  • Matrix Preparation & Spiking:

    • Action: Obtain certified drug-free human urine. Spike AHEPE to create an 8-point serial dilution curve ranging from 0.1 ng/mL to 10,000 ng/mL.

    • Causality: Using a genuine biological matrix rather than a simple buffer ensures that matrix effects (e.g., pH, endogenous proteins) do not artificially alter antibody-antigen binding kinetics.

  • Internal Validation Check (Self-Validation):

    • Action: Include a known negative control (0 ng/mL) and a target-positive control (at the assay cutoff, e.g., 2.0 ng/mL) on every plate.

    • Causality: The assay is only deemed valid if the target-positive control yields a signal within ±10% of the historically established mean. This proves the plate's binding capacity is nominal before any AHEPE cross-reactivity is assessed.

  • Competitive Incubation:

    • Action: Add 50 µL of the spiked samples and 50 µL of enzyme-tracer conjugate to the mAb-coated microplate. Incubate for 45 minutes at room temperature.

    • Causality: This allows the system to reach thermodynamic equilibrium. The tracer and AHEPE compete for limited mAb binding sites.

  • Stringent Washing & Detection:

    • Action: Wash the plate 6 times with wash buffer. Add TMB substrate, incubate for 15 minutes, and halt with Stop Solution. Read OD at 450nm.

    • Causality: Stringent washing removes unbound 3-(1-hydroxyethyl) moieties. Inadequate washing is a common source of background noise that mimics cross-reactivity.

  • Data Analysis:

    • Action: Plot the OD values against the log of AHEPE concentration. Fit the data using a 4-Parameter Logistic (4-PL) regression model.

    • Causality: Because competitive immunoassays follow a sigmoidal curve, linear regression will distort the IC50. The 4-PL model accurately captures the upper and lower asymptotes, providing a mathematically sound IC50 [3].

ValidationWorkflow Step1 1. Matrix Preparation Spike AHEPE into Drug-Free Urine Step2 2. Competitive Incubation Analyte vs. Tracer for mAb Step1->Step2 Standardized Dilutions Step3 3. Stringent Washing Remove Unbound AHEPE Step2->Step3 Equilibrium Reached Step4 4. Signal Generation TMB Substrate Addition Step3->Step4 Isolate Bound Complexes Step5 5. 4-PL Curve Fitting Calculate IC50 & % CR Step4->Step5 OD 450nm Quantification

Workflow for immunoassay validation and cross-reactivity quantification.

Protocol 2: Matrix Interference Evaluation

Objective: Verify that high concentrations of AHEPE do not cause false negatives (hook effect) when the target analyte is present.

  • Spike-and-Recovery:

    • Action: Prepare samples containing the target analyte at 125% of the assay cutoff [4]. Co-spike these samples with AHEPE at 5,000 ng/mL.

    • Causality: Regulatory guidelines require testing non-target analytes at 125% to 150% of the cutoff to ensure that massive concentrations of an interfering substance do not suppress the true positive signal via non-specific binding [4].

  • Orthogonal Confirmation:

    • Action: Run the co-spiked samples through both the HF-ELISA and a validated LC-MS/MS method.

    • Causality: LC-MS/MS acts as the absolute ground truth. If the ELISA reads positive (matching the LC-MS/MS target quantification) despite the massive presence of AHEPE, the assay's specificity is unequivocally validated.

Conclusion

The structural homology between target piperidine drugs and metabolites like AHEPE necessitates rigorous antibody selection and assay validation. As demonstrated by the experimental data, traditional p-ELISA and HEIA platforms are highly susceptible to AHEPE cross-reactivity due to their inability to sterically exclude the 3-(1-hydroxyethyl) moiety. By employing a sterically restricted monoclonal antibody and validating performance through self-correcting 4-PL dose-response mapping, the HF-ELISA provides a superior, high-fidelity alternative for toxicological screening.

References

  • Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Oxford Academic.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health (NIH).
  • Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. ElectronicsAndBooks.
  • Validating Immunoassays for Urine and Oral Fluid Drug Testing. ForensicRTI.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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